molecular formula C40H34N2Si B12571410 3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline CAS No. 184889-80-3

3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline

Cat. No.: B12571410
CAS No.: 184889-80-3
M. Wt: 570.8 g/mol
InChI Key: DHHVKOPHPMKJCT-UHFFFAOYSA-N
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Description

3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline is a complex organic compound that features a unique structure combining quinoline and indene moieties linked by a dimethylsilanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene and quinoline precursors, followed by their coupling through a dimethylsilanediyl linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(Dimethylsilanediyl)bis(oxymethylene)]dipyridine
  • 3,3’-[(Dimethylsilanediyl)bis(oxy)]bis(2,2,4,4-tetramethylcyclobutanol)
  • 3,3’-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide

Uniqueness

3,3’-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline is unique due to its combination of quinoline and indene moieties linked by a dimethylsilanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

184889-80-3

Molecular Formula

C40H34N2Si

Molecular Weight

570.8 g/mol

IUPAC Name

dimethyl-bis(2-methyl-4-quinolin-3-yl-1H-inden-1-yl)silane

InChI

InChI=1S/C40H34N2Si/c1-25-19-35-31(29-21-27-11-5-7-17-37(27)41-23-29)13-9-15-33(35)39(25)43(3,4)40-26(2)20-36-32(14-10-16-34(36)40)30-22-28-12-6-8-18-38(28)42-24-30/h5-24,39-40H,1-4H3

InChI Key

DHHVKOPHPMKJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC6=CC=CC=C6N=C5)C)C7=CC8=CC=CC=C8N=C7

Origin of Product

United States

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